4-(2,5-Dibromobenzenesulfonamido)benzoic acid
Description
4-(2,5-Dibromobenzenesulfonamido)benzoic acid is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two bromine atoms, a sulfonamide group, and a benzoic acid moiety, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
4-[(2,5-dibromophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO4S/c14-9-3-6-11(15)12(7-9)21(19,20)16-10-4-1-8(2-5-10)13(17)18/h1-7,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTDAHOGQNHFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dibromobenzenesulfonamido)benzoic acid typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 4-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dibromobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and chemical properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-(2,5-Dibromobenzenesulfonamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dibromobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the bromine atoms may participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-difluorobenzoic acid: Similar in structure but with fluorine atoms instead of bromine, used in bioorganic chemistry.
4-Aminobenzoic acid: Lacks the sulfonamide and bromine groups, used in the synthesis of various pharmaceuticals.
2,5-Dibromobenzenesulfonyl chloride: A precursor in the synthesis of 4-(2,5-Dibromobenzenesulfonamido)benzoic acid.
Uniqueness
This compound is unique due to the combination of its bromine atoms, sulfonamide group, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
4-(2,5-Dibromobenzenesulfonamido)benzoic acid is a sulfonamide compound that has garnered attention due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and this specific compound may exhibit various pharmacological effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A benzoic acid moiety.
- A sulfonamide functional group.
- Two bromine atoms positioned on the benzene ring.
Biological Activity Overview
The biological activities of this compound include antibacterial effects and potential applications in treating various conditions. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by interfering with folate synthesis.
Antibacterial Activity
Research indicates that compounds with sulfonamide groups can effectively inhibit bacterial enzymes such as dihydropteroate synthase. The specific activity of this compound against various bacterial strains has been documented as follows:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 20 | 16 µg/mL |
| Pseudomonas aeruginosa | 18 | 64 µg/mL |
The mechanism through which this compound exerts its antibacterial effects involves the inhibition of the folate synthesis pathway in bacteria. By mimicking para-aminobenzoic acid (PABA), it competes with PABA for binding to the enzyme dihydropteroate synthase, leading to bacteriostatic effects.
Case Studies
Case Study 1: Efficacy Against Resistant Strains
A study conducted on resistant strains of Staphylococcus aureus demonstrated that this compound retained significant antibacterial activity. The study involved:
- Methodology : Testing against clinical isolates from infected patients.
- Findings : The compound showed effectiveness in reducing bacterial load in vitro and in animal models.
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with other antibiotics. Results indicated enhanced efficacy against multi-drug resistant strains when used in combination therapy.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Inhibition of Enzymatic Activity : Significant inhibition of bacterial dihydropteroate synthase was observed at concentrations as low as 10 µM.
- Cytotoxicity Assessment : In vitro cytotoxicity tests on mammalian cell lines revealed that the compound exhibited low toxicity (IC50 > 100 µM), suggesting a favorable safety profile for potential therapeutic use.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated good absorption and distribution characteristics in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
